GLYCEROL, [1,3-14C]
Description
Properties
CAS No. |
19622-69-6 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
94.086 |
IUPAC Name |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChI Key |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
Synonyms |
GLYCEROL, [1,3-14C] |
Origin of Product |
United States |
Synthesis and Quality Control for 1,3 14c Glycerol Radiotracer Applications
Radiochemical Synthesis Pathways for [1,3-14C]Glycerol
While the precise synthesis of [1,3-14C]Glycerol is often proprietary to radiochemical suppliers, general approaches involve starting materials that can be selectively labeled with carbon-14 (B1195169). Common strategies for synthesizing labeled glycerol (B35011) often begin with precursors that can be converted to glycerol through established chemical reactions, with the radiolabel incorporated at the desired positions. For instance, the synthesis might involve reactions starting from labeled carbon dioxide or other simple carbon-14 sources, which are then built up into the glycerol molecule. The specific positioning of the carbon-14 atoms at the 1 and 3 positions is a key consideration in designing these synthetic pathways. Some literature indicates that [1,3-13C]glycerol can be synthesized, suggesting that similar principles apply to carbon-14 labeling, with precursors like labeled acetate (B1210297) or propionate (B1217596) potentially used in multi-step syntheses. acs.orgprotein-nmr.org.uk
Radiochemical Purity Assessment Methodologies
Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. For [1,3-14C]Glycerol, high radiochemical purity is essential to ensure that the observed biological effects are due to the radiolabeled compound itself and not from radioactive impurities.
The primary method for assessing radiochemical purity is High-Performance Liquid Chromatography (HPLC). This technique separates compounds based on their physicochemical properties, allowing for the detection and quantification of both the radiolabeled compound and any radioactive byproducts. A common HPLC method involves using an Aminex HPX-87H column with a dilute sulfuric acid mobile phase. revvity.com Thin-Layer Chromatography (TLC) can also be employed as a complementary method for purity assessment. researchgate.net Initial assessments often report purity levels exceeding 97%, with recommendations to re-check purity before use due to potential decomposition over time. revvity.com
Specific Activity Determination for [1,3-14C]Glycerol Preparations
Specific activity (SA) is defined as the radioactivity per unit mass or mole of a substance. For radiotracers like [1,3-14C]Glycerol, specific activity is a critical parameter that dictates the sensitivity of detection in biological experiments. Higher specific activities allow for the detection of smaller quantities of the compound.
Specific activity is typically determined by quantifying the radioactivity (e.g., using liquid scintillation counting) and the mass or molar concentration of the compound. For [1,3-14C]Glycerol, typical specific activity ranges are reported between 125-180 mCi/mmol (4625-6660 MBq/mmol). revvity.comrevvity.com The determination often involves comparing the radioactivity of a known mass or volume of the preparation to a standard. researchgate.net
Isotopic Labeling Position Verification for [1,3-14C]Glycerol
Verifying the precise location of the carbon-14 isotope within the glycerol molecule is crucial for interpreting metabolic studies. If the label is not at the intended 1 and 3 positions, metabolic pathways might be misinterpreted.
While direct verification methods for carbon-14 labeling position are highly specialized, the synthetic routes are designed to place the label specifically. For stable isotopes like carbon-13, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming labeling positions. For example, [1,3-13C]glycerol is used in NMR studies to label specific carbons in amino acids, indicating the precise placement of the isotope. protein-nmr.org.uksigmaaldrich.com In the context of carbon-14, chemical degradation studies or analysis of metabolic products derived from the radiolabeled glycerol can indirectly confirm the labeling pattern. If, for instance, a known metabolic pathway converts glycerol into a product where the 1 and 3 carbons are distinct, analyzing the radioactivity distribution in these products can confirm the original labeling position. nih.gov
Methodological Frameworks for 1,3 14c Glycerol Tracer Studies
In Vivo Tracer Administration Techniques
In vivo studies involve the administration of [1,3-14C]Glycerol to a living organism to trace its metabolic fate under physiological conditions. These techniques are critical for understanding systemic metabolism and inter-organ flux.
Intravenous Infusion Methodologies
Intravenous (IV) infusion is a common method for introducing [1,3-14C]Glycerol directly into the systemic circulation, allowing for precise control over the tracer's entry rate and distribution. This technique is preferred for measuring whole-body glycerol (B35011) kinetics. nih.gov A typical approach is the primed, constant infusion, which helps to achieve a steady-state concentration of the tracer in the plasma, enabling the calculation of glycerol's rate of appearance (Ra), an indicator of lipolysis. nih.govresearchgate.net The rapid turnover of glycerol (half-life of about 4 minutes) makes the primed, constant infusion technique, often lasting 60-120 minutes, more suitable than a single bolus injection. nih.gov
Studies comparing intravenous to oral administration have revealed significant differences in metabolic outcomes. For instance, IV administration of labeled glycerol in humans has been shown to result in higher average serum lactate (B86563) enrichment compared to oral administration. researchgate.netnih.gov This suggests that glycerol entering the systemic circulation directly is preferentially converted to lactate. researchgate.netnih.gov In contrast, oral administration leads to greater labeled glucose production, highlighting the role of first-pass metabolism in the liver. researchgate.netnih.gov
Research in pregnant rats using intravenously injected U-14C-glycerol demonstrated augmented conversion of glycerol to glucose, particularly in late gestation. nih.gov This methodology allows for the study of metabolic adaptations in different physiological states. Furthermore, IV infusion of glycerol has been used in clinical settings to investigate its effects on cerebral blood flow and metabolism in patients with acute cerebral infarction, showing an increase in hemispheric blood flow. ahajournals.org
Oral Administration Protocols
Oral administration of [1,3-14C]Glycerol is a non-invasive method that traces the metabolic fate of glycerol following its absorption through the gastrointestinal tract and subsequent first-pass metabolism in the liver. This approach is particularly valuable for studying hepatic pathways like gluconeogenesis and fatty acid esterification. nih.gov
Following oral ingestion of labeled glycerol, blood samples are drawn at multiple time points to analyze the enrichment of metabolites in the plasma. nih.gov Studies have shown that this method is effective for monitoring key metabolic processes in the liver. nih.gov For example, oral administration of [U-13C3]glycerol in healthy human subjects demonstrated that fasting stimulates the pentose (B10789219) phosphate (B84403) pathway and the metabolism of glycerol through the tricarboxylic acid (TCA) cycle prior to its use in gluconeogenesis. nih.gov
A key finding from comparative studies is that orally administered labeled glycerol leads to significantly higher serum glucose enrichment compared to intravenous administration. researchgate.netnih.gov This highlights the liver's primary role in converting dietary glycerol into glucose.
| Administration Route | Primary Metabolite Enrichment | Key Findings |
| Intravenous (IV) | Lactate | Supports direct glycerol-to-lactate conversion in peripheral tissues. researchgate.netnih.gov |
| Oral | Glucose | Emphasizes first-pass hepatic metabolism for gluconeogenesis. researchgate.netnih.govnih.gov |
In Vitro and Ex Vivo Experimental Designs
In vitro and ex vivo models offer a controlled environment to dissect the cellular and molecular mechanisms of glycerol metabolism, free from the systemic complexities of a whole organism.
Isolated Cell and Tissue Incubation Systems
This approach involves incubating isolated cells or tissue explants with [1,3-14C]Glycerol to study specific metabolic pathways within a particular cell type or tissue. For example, intact human platelets have been incubated with labeled glycerol to characterize the de novo synthesis of different molecular species of phosphatidylcholine. nih.gov Such studies allow for the detailed analysis of lipid synthesis pathways.
Hepatocytes, like the HepG2 cell line, are frequently used to study hepatic lipid metabolism. nih.gov Assays using these cells can quantify the incorporation of labeled glycerol into triglycerides, providing a tool to screen for compounds that affect lipid storage and metabolism. nih.govcaymanchem.com Similarly, adipose tissue explants are used to study lipolysis by measuring the release of glycerol into the incubation medium. nih.gov
Studies with Dunaliella tertiolecta cells have used 14C-glycerol to investigate the mechanisms of glycerol release in response to hypotonic stress, indicating the formation of transient pores in the plasma membrane. researchgate.net These systems provide high experimental control to investigate specific cellular responses and metabolic fluxes.
Perfused Organ Models
Ex vivo organ perfusion allows for the study of an intact organ in isolation, maintaining its physiological architecture and function. nih.gov This model bridges the gap between in vitro cell cultures and complex in vivo studies. Kidneys, livers, and hearts are commonly studied using this technique to assess metabolic function. nih.gov
In the context of transplantation research, deceased donor kidneys are perfused with a solution containing labeled metabolic tracers, such as 13C-labeled glucose, to assess their metabolic state and viability before transplantation. nih.gov This methodology allows for the analysis of metabolic end products, like lactate, in the perfusion fluid, providing insights into the organ's metabolic health. nih.gov While direct studies using [1,3-14C]Glycerol in perfused organs are documented in earlier literature, modern studies often use stable isotopes like 13C for easier detection with techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. nih.govnih.gov The principles, however, remain the same: to trace the conversion of a substrate through metabolic pathways within an isolated organ. nih.gov
Cell-Free Homogenate Studies
Cell-free homogenate systems utilize crude cell extracts or purified enzymes to study specific enzymatic reactions or entire metabolic pathways in vitro. frontiersin.orgresearchgate.net This reductionist approach eliminates the complexity of the cellular environment, such as membrane transport and competing metabolic pathways, allowing for a focused analysis of enzyme kinetics and pathway reconstruction. frontiersin.orgresearchgate.net
These systems are instrumental in biocatalysis for producing valuable chemicals. For instance, cell-free platforms have been engineered for the high-yield conversion of glycerol to products like 1,3-propanediol (B51772) or dihydroxyacetone phosphate (DHAP). frontiersin.orgfrontiersin.org The kinetics of enzymes involved in glycerol metabolism, such as glycerol kinase and glycerol-3-phosphate dehydrogenase, can be precisely measured in these systems. researchgate.net The use of radiolabeled substrates like [1,3-14C]Glycerol allows for sensitive detection and quantification of reaction products, facilitating the determination of enzyme activity and reaction rates. biorxiv.org
| Experimental Design | Level of Organization | Key Advantages | Research Applications |
| Isolated Cell/Tissue | Cells, Tissue Slices | High experimental control, specific cell-type analysis. | Lipid synthesis in platelets, triglyceride cycling in hepatocytes. nih.govnih.gov |
| Perfused Organ | Intact Organ | Preserves tissue architecture and inter-cellular communication. | Assessing organ viability, studying inter-organ metabolism. nih.govnih.gov |
| Cell-Free Homogenate | Enzymes, Subcellular Fractions | Precise control of reaction conditions, no cellular barriers. | Enzyme kinetics, pathway reconstruction, biocatalysis. frontiersin.orgresearchgate.netresearchgate.net |
Pulse-Chase Labeling Strategies
Pulse-chase labeling with [1,3-14C]Glycerol is a powerful technique to study the temporal dynamics of lipid metabolism. This strategy involves two distinct phases: a "pulse" phase where cells or tissues are briefly exposed to the radiolabeled glycerol, followed by a "chase" phase where the tracer is replaced with an excess of unlabeled glycerol. This allows researchers to follow the metabolic fate of the initially labeled molecules over time.
The core principle is to introduce a cohort of labeled molecules and then track their transformation and movement through various metabolic pools without continuous introduction of the label. nih.gov This method is particularly useful for determining the rates of synthesis and turnover of specific lipids and for identifying precursor-product relationships within a metabolic pathway. nih.govnih.gov
A typical pulse-chase experiment involves a short pulse, for instance, one hour, where the biological system actively incorporates [1,3-14C]Glycerol into glycerolipids. oup.com During the subsequent chase period, which can extend for many hours or even days, samples are collected at various time points. oup.com The lipids are then extracted, separated (often using techniques like thin-layer chromatography or high-performance liquid chromatography), and the radioactivity in different lipid classes and their constituent parts (glycerol backbone vs. acyl chains) is quantified. nih.gov
Research Findings:
In a study on developing Physaria fendleri embryos, a one-hour pulse with [14C]glycerol was followed by a chase period of up to 120 hours. oup.com The results showed that radioactivity from the [14C]glycerol was incorporated into both the glycerol backbone and the acyl chains of the total lipids. oup.com This occurs because the glycerol 3-phosphate formed from the tracer can enter glycolysis, leading to the production of labeled acetyl-CoA, which is then used for fatty acid synthesis. researchgate.net
Over the course of the chase, the total amount of radioactivity in the lipids remained relatively constant, indicating that there was no significant degradation of the labeled fatty acids during this period. oup.com However, the distribution of the label among different lipid classes and within the molecules changed, revealing the dynamics of lipid remodeling. oup.com
Table 1: Distribution of 14C from [1,3-14C]Glycerol in Total Lipids During a Pulse-Chase Experiment Data synthesized from findings in a study on P. fendleri embryos. oup.com
| Chase Time (hours) | 14C in Glycerol Backbone (%) | 14C in Acyl Chains (%) |
|---|---|---|
| 0 | ~75% | ~25% |
| 2 | ~78% | ~22% |
| 24 | ~80% | ~20% |
| 74 | ~79% | ~21% |
| 120 | ~78% | ~22% |
This data demonstrates that the majority of the label from glycerol is retained in the backbone, but a significant portion is also converted and incorporated into fatty acyl chains, providing insights into both glycerolipid assembly and fatty acid synthesis pathways. oup.com
Continuous Labeling Methodologies
Continuous labeling, often achieved through a primed, constant infusion of the tracer, is a method used to achieve a metabolic and isotopic steady state. This approach allows for the calculation of turnover rates and fluxes through metabolic pathways under stable conditions. While more commonly described for stable isotopes, the principles apply to radiotracers like [1,3-14C]Glycerol. nih.gov
The methodology involves administering a "priming" dose to rapidly fill the metabolic pool, followed by a continuous infusion at a constant rate. nih.gov This helps to achieve a plateau in the specific activity of the tracer in the plasma and in the metabolic products of interest. Once this isotopic equilibrium is reached, the rate of appearance (Ra) or flux of the metabolite can be calculated. nih.gov
The kinetics of [1,3-14C]Glycerol uptake and incorporation are crucial for designing such experiments. Studies have shown that [14C]Glycerol is rapidly taken up by tissues and incorporated into the glycerol backbone of glycerolipids. researchgate.net Achieving a steady state requires the infusion rate to match the rate of disappearance of glycerol from the pool being studied.
Research Findings:
Continuous labeling studies are instrumental in quantifying whole-body and tissue-specific lipid kinetics. For example, by continuously infusing labeled glycerol and measuring its incorporation into triglycerides (TAG) secreted by the liver in Very Low-Density Lipoproteins (VLDL), researchers can quantify hepatic VLDL-TAG secretion rates. nih.gov The specific activity of [1,3-14C]Glycerol in the glycerol backbone of VLDL-TAG is measured over time. When the specific activity reaches a plateau, it reflects the specific activity of the precursor pool in the liver, allowing for the calculation of the secretion rate.
Table 2: Hypothetical Data from a Continuous [1,3-14C]Glycerol Infusion Study to Measure VLDL-TAG Secretion This table illustrates the principle of achieving isotopic steady state.
| Time after Infusion Start (minutes) | Specific Activity of VLDL-TAG Glycerol (DPM/µmol) | Status |
|---|---|---|
| 30 | 150 | Rising |
| 60 | 280 | Rising |
| 90 | 390 | Approaching Plateau |
| 120 | 450 | Plateau (Steady State) |
| 150 | 455 | Plateau (Steady State) |
| 180 | 452 | Plateau (Steady State) |
This steady-state specific activity is then used in kinetic models to calculate the rate at which the liver is producing and secreting VLDL-triglycerides, providing critical information on lipid metabolism in health and disease.
Dual-Labeling Tracer Approaches with [1,3-14C]Glycerol and Other Isotopes
Dual-labeling techniques use two different isotopes simultaneously to trace the metabolic fates of two different substrates or different parts of the same molecule. Using [1,3-14C]Glycerol in conjunction with another isotopic tracer, such as one labeled with tritium (B154650) (³H) or a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide more detailed insights into complex metabolic pathways. nih.govnih.govresearchgate.net
This approach allows for the direct comparison of the contributions of different precursors to a final product within the same biological system, thereby minimizing inter-experimental variability. For instance, [1,3-14C]Glycerol can be used alongside ¹³C-labeled acetate (B1210297) to simultaneously track the incorporation of the glycerol backbone and newly synthesized fatty acids into a lipid molecule. nih.gov
Research Findings:
A key application of dual-labeling is to distinguish between different biosynthetic pathways. In a study examining phospholipid biosynthesis in type II pneumocytes from diabetic and normal rats, researchers used both [1,3-14C]Glycerol and labeled glucose to trace their respective contributions to lipid synthesis. nih.gov
The findings revealed that in cells from diabetic rats, the total incorporation of glycerol into major phospholipids (B1166683) like phosphatidylcholine and phosphatidylglycerol was increased up to six-fold, while the incorporation of glucose into the same lipids was decreased two-fold. nih.gov This demonstrated that in a diabetic state with impaired glucose metabolism, the cells can compensate by increasing the utilization of exogenous glycerol to maintain the synthesis of essential phospholipids. nih.gov
Table 3: Comparative Incorporation of 14C from Glycerol and Glucose into Phospholipids Data based on findings in type II pneumocytes from normal vs. diabetic rats. nih.gov Values represent relative changes.
| Condition | Tracer | Incorporation into Total Phosphatidylcholine | Incorporation into Disaturated Phosphatidylcholine |
|---|---|---|---|
| Normal | [1,3-14C]Glycerol | Baseline | Baseline |
| [14C]Glucose | Baseline | Baseline | |
| Diabetic | [1,3-14C]Glycerol | Increased (up to 6-fold) | Increased |
| [14C]Glucose | Decreased (2-fold) | Decreased |
Another dual-labeling strategy involves using [1,3-¹⁴C]Glycerol with a different isotope on another part of a precursor molecule. For example, studies have used D-[3-³H, U-¹⁴C]glucose, where the ¹⁴C traces the carbon skeleton and the ³H at a specific position can be used to probe specific enzymatic reactions, such as the acyl dihydroxyacetone phosphate pathway in glycerolipid synthesis. researchgate.net This level of detail allows for a sophisticated analysis of metabolic fluxes and pathway choices under different physiological conditions.
Investigations of Metabolic Fluxes and Pathways with 1,3 14c Glycerol
Glycerolipid Biosynthesis and Turnover
The use of [1,3-14C]Glycerol has been instrumental in dissecting the intricate pathways of glycerolipid synthesis and remodeling. This isotopic tracer allows for the direct monitoring of the glycerol (B35011) backbone as it is incorporated into various lipid classes, providing insights that are complementary to studies using labeled fatty acids. frontiersin.orgspringernature.com
Triacylglycerol (TAG) Synthesis and Remodeling
[1,3-14C]Glycerol labeling studies have been pivotal in understanding the multiple routes leading to triacylglycerol (TAG) accumulation in various organisms, particularly in oilseed plants. frontiersin.org When tissues are supplied with [1,3-14C]Glycerol, the label is incorporated into glycerol-3-phosphate (G3P), the primary backbone for de novo glycerolipid synthesis. frontiersin.org This allows researchers to trace the flux of the glycerol backbone through intermediate pools into the final TAG product.
A key finding from these investigations is the existence of distinct pathways for TAG synthesis. One major route is the de novo synthesis pathway, often referred to as the Kennedy pathway, where sequentially acylated G3P forms phosphatidic acid (PA) and then diacylglycerol (DAG), which is finally acylated to produce TAG. frontiersin.orgoup.com [1,3-14C]Glycerol directly traces this flow.
However, extensive research in plants like soybean and Arabidopsis has revealed that a significant portion of TAG is synthesized from a pool of diacylglycerol derived from phosphatidylcholine (PC). frontiersin.orgpnas.org Pulse-chase experiments using [1,3-14C]Glycerol have demonstrated that a substantial amount of the labeled glycerol backbone flows from the de novo synthesized DAG pool into PC before being converted back to a PC-derived DAG pool for TAG synthesis. frontiersin.orgfrontiersin.org For instance, in developing soybeans, it was shown that over 90% of the de novo synthesized DAG is initially utilized for PC synthesis, indicating that the predominant pathway for TAG synthesis involves this PC-derived DAG. frontiersin.orgoup.com This remodeling process is crucial for modifying the fatty acid composition of the resulting TAG, as PC is the primary site for fatty acid desaturation. frontiersin.org
| Organism | Pathway | Flux Contribution from [1,3-14C]Glycerol Labeled Precursors | Reference |
| Developing Soybean Embryos | PC-derived DAG to TAG | >90% | frontiersin.org |
| Arabidopsis Seeds | PC-derived DAG to TAG | ~93% | frontiersin.org |
| Cultured Hepatocytes | de novo TAG synthesis | Increased 20-80% with fatty acid exposure | nih.gov |
Diacylglycerol (DAG) Metabolism and Interconversion
[1,3-14C]Glycerol tracing has been essential in demonstrating the existence of kinetically and functionally distinct pools of diacylglycerol (DAG). springernature.comoup.com DAG is a critical branch point intermediate, serving as a precursor for both TAG and major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). oup.com
Studies using [1,3-14C]Glycerol have revealed that the DAG pool synthesized de novo from glycerol-3-phosphate has a different metabolic fate than the DAG pool derived from PC catabolism. In developing soybeans, the de novo synthesized, [1,3-14C]Glycerol-labeled DAG is predominantly used for PC synthesis. oup.comnih.gov Conversely, the DAG pool that serves as the primary precursor for TAG synthesis is largely derived from the remodeling of existing PC molecules. oup.com This interconversion between PC and DAG is a dynamic process, and [1,3-14C]Glycerol labeling allows for the quantification of the flux through these competing pathways. frontiersin.org The labeling pattern in DAG and PC over time helps to establish the precursor-product relationships between these lipid classes. For example, a rapid accumulation of label in PC relative to DAG suggests a high flux of de novo synthesized DAG towards PC. pnas.org
Phospholipid Synthesis Pathways
The de novo synthesis of phospholipids, governed by the Kennedy pathway, is readily traced using [1,3-14C]Glycerol. Following its conversion to the backbone precursor glycerol-3-phosphate, the radiolabel is incorporated into phosphatidic acid (PA), which is then converted to diacylglycerol (DAG). csic.es This labeled DAG can then be utilized for the synthesis of phosphatidylcholine (PC) via the action of CDP-choline:1,2-diacyl-sn-glycerol cholinephosphotransferase. oup.com
In boar spermatozoa, incubation with [1,3-14C]Glycerol resulted in the rapid labeling of PA, followed by DAG, and subsequently PC, clearly indicating an active de novo synthesis pathway. csic.es Similarly, in pea chloroplasts, [1,3-14C]Glycerol 3-phosphate was used to demonstrate that phosphatidylglycerol synthesis proceeds through the sequential formation of labeled PA and CDP-diacylglycerol. nih.gov
These tracer studies are crucial for understanding how cells build their essential membrane components. By comparing the rate of [1,3-14C]Glycerol incorporation into different phospholipids, researchers can assess the relative activity of various synthetic branches. For instance, in cultured hepatocytes, exposure to fatty acids stimulated the incorporation of [1,3-14C]Glycerol into triacylglycerol but not into phosphatidylcholine, highlighting differential regulation of these pathways. nih.gov
Lyso-phosphatidic Acid (LPA) and Phosphatidic Acid (PA) Intermediates
Lyso-phosphatidic acid (LPA) and phosphatidic acid (PA) are foundational intermediates in the de novo synthesis of all glycerolipids. aocs.org The pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position to form LPA, which is subsequently acylated at the sn-2 position to yield PA. aocs.orgunr.edu.ar
The use of [1,3-14C]Glycerol allows for the direct observation of the glycerol backbone entering this pathway. In time-course experiments, PA is one of the first complex lipids to become radiolabeled following the introduction of [1,3-14C]Glycerol, establishing it as a key precursor. csic.es For example, studies in boar spermatozoa showed a very rapid incorporation of label from [1,3-14C]Glycerol into PA. csic.es Similarly, in the oleaginous yeast Candida curvata, [U-14C]glycerol 3-phosphate was incorporated into LPA and PA, confirming their role as intermediates in TAG biosynthesis. nih.gov Overexpression of glycerol-3-phosphate acyltransferase-1 (GPAT1), the enzyme that produces LPA, in CHO cells leads to increased incorporation of labeled precursors into glycerolipids, suggesting that the levels of intermediates like LPA are elevated. plos.org These findings underscore the utility of [1,3-14C]Glycerol in confirming the sequence of early steps in glycerolipid synthesis and in studying the regulation of these crucial intermediates. nih.gov
Acyl Editing and Fatty Acid Incorporation into Glycerolipids
Understanding the precise mechanisms by which fatty acids are incorporated into glycerolipids is crucial, particularly for the production of polyunsaturated fatty acids (PUFAs), which are typically synthesized on phosphatidylcholine (PC). oup.com Acyl editing, a cycle of deacylation and reacylation, allows for the modification of fatty acids on PC before they are channeled to other lipids, such as triacylglycerol (TAG). frontiersin.org
[1,3-14C]Glycerol is a powerful tool to distinguish the flux of the glycerol backbone via de novo synthesis from the flux of fatty acids incorporated through acyl editing. frontiersin.org While labeled fatty acids like [14C]acetate can be incorporated into PC via both de novo synthesis of the entire lipid and acyl editing, [1,3-14C]Glycerol can only label PC through the de novo synthesis pathway, which involves the formation of a new glycerol backbone. nih.gov
In developing soybean embryos, parallel labeling experiments with [14C]acetate and [14C]glycerol were conducted. The results showed that nearly 60% of newly synthesized fatty acids first enter glycerolipids through PC acyl editing, a flux that was over three times greater than the incorporation of nascent fatty acids into DAG via de novo glycerol-3-phosphate acylation. oup.com This demonstrates that acyl editing is a major pathway for the initial incorporation of fatty acids into the glycerolipid network, and [1,3-14C]Glycerol is essential for quantifying the relative contribution of the de novo backbone synthesis to this complex metabolic system. oup.comnih.gov
Gluconeogenesis Pathway Analysis
[1,3-14C]Glycerol is a key substrate for tracing the gluconeogenic pathway, the metabolic process by which non-carbohydrate precursors are converted into glucose. Glycerol released from the breakdown of triacylglycerols is a major substrate for hepatic gluconeogenesis. When [1,3-14C]Glycerol is administered, the labeled carbons can be tracked as they are converted to glucose, providing a quantitative measure of glycerol's contribution to glucose production. nih.govnih.gov
The pathway involves the phosphorylation of glycerol to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in both glycolysis and gluconeogenesis. nih.gov Two molecules of DHAP (after isomerization to glyceraldehyde-3-phosphate) condense to form fructose-1,6-bisphosphate and subsequently glucose. Tracing the [14C] label from glycerol into glucose allows researchers to measure the flux through this pathway.
Furthermore, the specific labeling pattern of glucose derived from [1,3-14C]Glycerol can provide deeper insights into associated metabolic pathways. For instance, the distribution of the 14C label within the glucose molecule can reveal the extent to which glycerol-derived carbons have cycled through the tricarboxylic acid (TCA) cycle or the pentose (B10789219) phosphate pathway (PPP) prior to being incorporated into glucose. nih.govresearchgate.net Studies in various organisms, from the protozoan Leishmania to humans, have utilized [1,3-14C]Glycerol to investigate the regulation of gluconeogenesis and its interaction with other metabolic pathways. nih.govnih.gov For example, in Leishmania, the rate of 14CO2 production from [1,3-14C]Glycerol was observed to decrease when glucose was also present, indicating a metabolic interaction between these substrates. nih.gov In obese humans, this tracer has been used to probe how visceral adiposity affects hepatic gluconeogenesis from glycerol. nih.gov
| Study System | Key Finding with [1,3-14C]Glycerol | Reference |
| Fasted Juvenile Seabass | Glycerol contributed 47 ± 3% to circulating glucose appearance. | ub.edu |
| Obese Humans (High VAT vs. Low VAT) | 21% decrease in 13C enrichment in plasma glucose in the high VAT group, suggesting dilution by endogenous glycerol. | nih.gov |
| Leishmania braziliensis | Glucose presence decreased 14CO2 production from [1,3-14C]Glycerol by ~60%. | nih.gov |
| Tetrahymena pyriformis | Used to compute carbon flux rates along glycolytic and pentose phosphate pathways. | nih.gov |
Glycerol as a Glucose Precursor
Glycerol is a significant substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. wikipedia.org Following its phosphorylation to glycerol-3-phosphate, it enters the gluconeogenic/glycolytic pathway. nih.gov Studies utilizing [1,3-14C]Glycerol have demonstrated its efficient conversion into glucose. nih.gov In fasted late-pregnant rats, for instance, labeled glycerol was more efficiently converted to glucose than other substrates like alanine (B10760859) or pyruvate (B1213749). nih.gov This enhanced conversion efficiency is particularly pronounced in the pregnant state, highlighting glycerol's role as a preferential gluconeogenic precursor. nih.gov
Research in various animal models has consistently shown the incorporation of the 14C label from glycerol into glucose, confirming its direct role as a precursor. nih.govnih.gov The rate of this conversion can be influenced by physiological conditions such as fasting and pregnancy. nih.govphysiology.org For example, in fasted rats, the incorporation of [U-14C]glycerol into glucose was observed to increase. physiology.org
Table 1: Conversion of [14C]Glycerol to Glucose under Different Conditions This table is interactive. You can sort and filter the data.
| Species | Condition | Key Finding | Reference |
|---|---|---|---|
| Rat | Fasted, late-pregnant | Glycerol is a more efficient glucose precursor than alanine or pyruvate. | nih.gov |
| Rat | Fetal | Conversion of [1-14C]glycerol to [14C]glucose increases with gestational age. | nih.gov |
| Rat | Fasted | Increased incorporation of [U-14C]glycerol into glucose compared to fed state. | physiology.org |
Interplay with Triose Phosphate Pool
The entry of glycerol into the central metabolic pathways occurs at the level of the triose phosphates. nih.gov Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), a key intermediate in both glycolysis and gluconeogenesis. nih.govtandfonline.com DHAP is in equilibrium with glyceraldehyde-3-phosphate (GAP), and this pool of triose phosphates serves as a critical junction for multiple metabolic routes. scispace.comresearchgate.net
The use of [1,3-14C]Glycerol allows for the tracing of carbon flow through this pool. The labeled carbons from glycerol can be incorporated into glucose via the condensation of DHAP and GAP. researchgate.net It is generally assumed that there is complete equilibration between DHAP and GAP, which is a fundamental concept in using glycerol tracers to study gluconeogenesis. scispace.com However, some studies suggest that this equilibration might not always be complete, which could influence the labeling patterns observed in glucose. researchgate.netnih.gov
Hepatic and Renal Gluconeogenic Contributions
Both the liver and the kidneys are capable of gluconeogenesis, although their relative contributions can vary depending on the physiological state. wikipedia.org The liver is the primary site of gluconeogenesis, preferentially utilizing lactate (B86563), glycerol, and alanine. wikipedia.org The kidneys also contribute significantly, especially during prolonged fasting and in certain pathological conditions, with a preference for lactate, glutamine, and glycerol. wikipedia.org
Studies using labeled glycerol have been instrumental in dissecting the relative contributions of these organs. For example, in cases of impaired hepatic glucose production, such as in liver-specific knockout of cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C), the kidney can compensate by increasing its rate of gluconeogenesis from glycerol and other precursors. jci.org In such models, renal glucose production was shown to increase substantially through an acceleration in gluconeogenic fluxes from both glycerol and phosphoenolpyruvate. jci.org Conversely, in healthy individuals, the liver is the predominant site of gluconeogenesis from glycerol. physiology.org
Table 2: Organ-Specific Gluconeogenesis from Glycerol This table is interactive. You can sort and filter the data.
| Organ | Condition | Role in Gluconeogenesis from Glycerol | Reference |
|---|---|---|---|
| Liver | Normal, fasted | Primary site of gluconeogenesis. wikipedia.org | wikipedia.org |
| Kidney | Normal, fasted | Contributes to gluconeogenesis, preference for lactate, glutamine, and glycerol. wikipedia.org | wikipedia.org |
| Kidney | Impaired hepatic gluconeogenesis | Compensates by increasing glucose production from glycerol. jci.org | jci.org |
Carbon Oxidation and Respiration Dynamics
Beyond its role as a glucose precursor, glycerol can also be oxidized to produce energy. The use of [1,3-14C]Glycerol allows for the measurement of its conversion to 14CO2, providing a direct measure of its oxidation rate. researchgate.net Studies in rat brain homogenates have shown that [1,3-14C]glycerol is oxidized to 14CO2, and this process can be influenced by the presence of other energy substrates like glucose and 3-hydroxybutyrate (B1226725). researchgate.net
Intermediary Metabolism and Pathway Cross-Talk
The metabolism of glycerol is intricately connected with other major metabolic pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. Tracing the labeled carbons from [1,3-14C]Glycerol provides a powerful tool to investigate these metabolic intersections.
Connection to Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a crucial route for generating NADPH and precursors for nucleotide synthesis. creative-proteomics.com The entry of glycerol-derived carbons into the PPP can be tracked using isotopically labeled glycerol. When [1,3-14C]Glycerol is metabolized to glucose-6-phosphate, the labeled carbons can then enter the PPP. nih.gov The oxidative phase of the PPP involves the decarboxylation of carbon 1 of glucose-6-phosphate, which would lead to the loss of the 14C label from the C1 position of glycerol. nih.gov
Integration with Tricarboxylic Acid (TCA) Cycle
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA. Glycerol-derived carbons can enter the TCA cycle after being converted to pyruvate and then to acetyl-CoA. nih.gov The appearance of 14CO2 from [1,3-14C]Glycerol is an indicator of its oxidation through the TCA cycle. nih.gov
Furthermore, intermediates of the TCA cycle can be withdrawn for gluconeogenesis in a process known as cataplerosis. Studies using labeled glycerol have demonstrated that a significant fraction of glucose derived from glycerol can pass through the TCA cycle intermediate oxaloacetate before being converted to glucose. nih.gov This indicates that the pathway from glycerol to glucose is not always direct and can involve scrambling of the carbon skeleton within the TCA cycle. nih.govresearchgate.netwustl.edu The analysis of labeled glucose isotopomers can reveal the extent to which glycerol carbons have been rearranged in the TCA cycle prior to their incorporation into glucose. researchgate.net
Glycerol Phosphate (GP) and Acyl Dihydroxyacetone Phosphate (DHAP) Pathways
The synthesis of glycerolipids, essential components of cell membranes and energy storage molecules, primarily proceeds through two initial pathways: the Glycerol Phosphate (GP) pathway and the Acyl Dihydroxyacetone Phosphate (DHAP) pathway. Both pathways converge on the formation of phosphatidic acid, but they begin with different precursors derived from glycolysis. asm.org The GP pathway involves the direct acylation of glycerol-3-phosphate (G3P), whereas the DHAP pathway starts with the acylation of dihydroxyacetone phosphate (DHAP), which is subsequently reduced to lysophosphatidate. pnas.org
Glycerol-3-phosphate is synthesized through the phosphorylation of glycerol by glycerol kinase or by the reduction of DHAP, an intermediate in glycolysis. wikipedia.orgencyclopedia.pubmdpi.com The enzyme glycerol-3-phosphate dehydrogenase catalyzes the interconversion of G3P and DHAP. wikipedia.orgumaryland.edu
The use of glycerol labeled with carbon-14 (B1195169), such as [1,3-14C]Glycerol, has been instrumental in tracing the contribution of these pathways to lipid synthesis. When exogenous [1,3-14C]Glycerol is supplied to cells, it is phosphorylated to form labeled G3P. If the GP pathway is dominant, the labeled glycerol backbone is incorporated directly into glycerolipids. Conversely, if the DHAP pathway is significantly active, the labeled G3P would first be oxidized to labeled DHAP. umich.edu This intermediate step is crucial for distinguishing the pathways.
Research on rat liver slices using a mixture of [1(3)-14C]glycerol and [2-3H]glycerol was designed to test for an obligatory loss of the hydrogen atom at the C-2 position, which would occur if glycerol entered the DHAP pathway. The study found that the specific acylation pattern of newly formed phosphatidates did not appear to result from the action of the DHAP pathway, as there was no evidence of the exogenous glycerol precursor being used in that pathway. umich.edu
In contrast, studies in BHK-21-c13 fibroblasts using doubly labeled glucose to generate intracellular labeled glycerol and NADPH provided evidence for significant participation of the acyl DHAP pathway. nih.govumich.edu The ratio of tritium (B154650) (3H) to carbon-14 (14C) at the second carbon position of the glycerol backbone was found to be 5- to 200-fold greater in saponifiable glycerolipids than in free sn-glycerol 3-phosphate. nih.gov This enrichment suggests that a substantial fraction of glycerolipids in these cells is synthesized via the acyl DHAP intermediate. nih.govumich.edu These differing results highlight how the contribution of each pathway can vary depending on the cell type and metabolic conditions.
Interactive Table: Relative Contribution of GP and Acyl DHAP Pathways in Different Cell Models
| Cell Type | Tracer(s) Used | Key Finding | Pathway Implication | Reference |
| Rat Liver Slices | [1(3)-14C]Glycerol & [2-3H]Glycerol | No significant loss of 3H from the C-2 position of glycerol in newly synthesized phosphatidates. | Suggests minimal contribution of the DHAP pathway for exogenous glycerol. | umich.edu |
| BHK-21-c13 Fibroblasts | [3-3H, U-14C]Glucose | 3H/14C ratio at C-2 of glycerol in saponifiable lipids was 5-200 times greater than in free glycerol phosphate. | Indicates a significant fraction of glycerolipids is synthesized via the acyl DHAP pathway. | nih.gov |
| BHK-21-c13 Fibroblasts | [1-3H, U-14C]Glucose or [3-3H, U-14C]Glucose | 3H/14C ratio at C-2 of glycerol in saponifiable glycerolipids is 2-10 fold greater than in glycerol phosphate. | Consistent with ~55% of saponifiable glycerolipids being synthesized via the acyl DHAP pathway. | umich.edu |
Biosynthesis of Specific Fluoroacetate (B1212596)
Fluoroacetate is a highly toxic compound produced naturally by several plant species and the bacterium Streptomyces cattleya. scispace.comnih.gov The latter also produces the fluorinated amino acid 4-fluorothreonine (B18676). nih.gov Tracer experiments using various 14C-labeled compounds have been crucial in deciphering the biosynthetic origins of the carbon skeleton of fluoroacetate. scispace.comnih.gov
Studies investigating potential precursors found that the radioactivity from [U-14C]Glycerol was efficiently incorporated into fluoroacetate by S. cattleya. scispace.comnih.govresearchgate.net This suggested that glycerol is a key precursor for the two-carbon backbone of fluoroacetate. Further experiments demonstrated that C-1 and C-2 of glycerol are the likely source of the fluoroacetate skeleton. This was elegantly shown by feeding S. cattleya with [2-13C]glycerol, which resulted in the exclusive enrichment of the carboxyl carbon (C-1) of fluoroacetate with the 13C label. scispace.comnih.gov
The proposed biosynthetic pathway suggests that glycerol is converted to β-hydroxypyruvate. scispace.comnih.gov Tracer studies showed that C-2 and C-3 of β-hydroxypyruvate are exclusively converted to the carbon skeleton of fluoroacetate. nih.gov This implies a metabolic route where glycerol's C-1 and C-2 are transformed, likely through intermediates like β-hydroxypyruvate, before the enzymatic fluorination step occurs. scispace.comnih.gov The common intermediate for both fluoroacetate and 4-fluorothreonine has more recently been identified as fluoroacetaldehyde. nih.gov
**Interactive Table: Incorporation of 14C-Labeled Precursors into Fluoroacetate by *Streptomyces cattleya***
| Precursor Administered | Radioactivity Added (dpm) | Radioactivity Incorporated into Fluoroacetate (dpm) | Incorporation Rate (%) | Reference |
| [U-14C]Glycerol | 2.5 x 10^7 | 56,000 | 0.22 | scispace.com |
| [U-14C]Serine | 2.5 x 10^7 | 100,000 | 0.40 | scispace.com |
| [U-14C]β-Hydroxypyruvate | 2.5 x 10^7 | 48,000 | 0.19 | scispace.com |
| [3-14C]Pyruvate | 2.5 x 10^7 | 10,000 | 0.04 | scispace.com |
| [U-14C]Aspartate | 2.5 x 10^7 | 20,000 | 0.08 | scispace.com |
Cellular and Organ Specific Metabolism of 1,3 14c Glycerol
Hepatic Glycerol (B35011) Metabolism
The liver is a primary site for glycerol metabolism, where it serves as a precursor for both glucose and lipid synthesis. ucl.ac.uk Upon entering hepatocytes, [1,3-14C]glycerol is first phosphorylated by glycerol kinase to form sn-[1,3-14C]glycerol-3-phosphate. ucl.ac.ukjci.orgencyclopedia.pub This intermediate stands at a metabolic crossroads, capable of entering either gluconeogenesis to produce glucose and glycogen (B147801) or the glycerolipid synthesis pathway. ucl.ac.uk
Studies using human liver slices have demonstrated that a significant portion of incorporated [1,3-14C]glycerol is converted to glucose, with another portion being oxidized to CO2 or incorporated into lipids. tandfonline.com In these in vitro experiments, approximately 70% of the radiolabel incorporated into lipids was found in triglycerides, while about 21% was in phospholipids (B1166683). tandfonline.com The synthesis of both triglycerides and phospholipids from [1,3-14C]glycerol has been quantified in normal human liver tissue. tandfonline.com
The rate of [1,3-14C]glycerol incorporation into hepatic triglycerides can be influenced by diet. For instance, high-carbohydrate diets, particularly those rich in fructose, have been shown to increase the conversion of [1,3-14C]glycerol into hepatic triglycerides in rats. nih.gov Similarly, ethanol (B145695) consumption has been demonstrated to enhance the incorporation of [1,3-14C]glycerol into neutral glycerolipids in hamsters. jci.org
The distribution of the 14C label within different lipid species reveals a nonrandom synthesis process. In rat liver slices, [1,3-14C]glycerol was predominantly incorporated into monoenoic and dienoic diglycerides. umich.edunih.gov This was followed by a more random utilization of these newly synthesized diglycerides for the formation of triglycerides, which were found to be more unsaturated than the endogenous triglyceride pool. umich.edunih.gov
The process of gluconeogenesis from glycerol in the liver is a key pathway for maintaining blood glucose homeostasis. ucl.ac.uk Studies have shown that glycerol can bypass the initial steps of gluconeogenesis required for precursors like lactate (B86563) and pyruvate (B1213749), entering at the level of triose phosphates. annualreviews.org The incorporation of [1,3-14C]glycerol into liver glycogen has been observed to be influenced by hormonal signals, such as cortisol. oup.com
Adipose Tissue Glycerol Utilization and Esterification
Adipose tissue is the primary site for the storage of triglycerides. The synthesis of these triglycerides involves the esterification of fatty acids to a glycerol backbone. While it was once thought that adipocytes could not significantly utilize free glycerol due to low levels of glycerol kinase, more recent evidence suggests that under certain conditions, glycerol can be taken up and incorporated into triglycerides.
Studies using [1,3-14C]glycerol have been instrumental in demonstrating this capacity. The incorporation of the radiolabel into adipose tissue lipids confirms the existence of a pathway for glycerol utilization in these cells. This process is crucial for the re-esterification of fatty acids that are hydrolyzed from triglycerides during lipolysis, a process known as the glyceride-fatty acid cycle.
The enzyme glycerol-3-phosphate dehydrogenase plays a role in providing the glycerol-3-phosphate backbone for triglyceride synthesis from glycolytic intermediates. nih.gov However, the direct phosphorylation of glycerol by glycerol kinase, when present, offers a more direct route. The activity of this pathway can be influenced by the metabolic state of the organism.
Renal Glycerol Metabolism
The kidney is another significant site of glycerol metabolism, second only to the liver. cambridge.org Renal tissue actively takes up glycerol from the circulation. cambridge.org Similar to the liver, the kidney possesses glycerol kinase, enabling the phosphorylation of [1,3-14C]glycerol to [1,3-14C]glycerol-3-phosphate upon entry into renal cells. cambridge.orgebm-journal.org
In addition to its role in gluconeogenesis, the kidney also incorporates [1,3-14C]glycerol into renal lipids. This includes the synthesis of triglycerides and phospholipids necessary for the structural and functional integrity of renal cells. The oxidation of [1,3-14C]glycerol to 14CO2 has also been demonstrated in kidney tissue, indicating its use as an energy source. ebm-journal.org
Brain Glycerol Metabolism
While the brain's primary energy source is glucose, it has a limited capacity to metabolize other substrates, including glycerol. The transport of glycerol across the blood-brain barrier is relatively slow, but once in the brain, it can be metabolized. ebm-journal.org The presence of glycerol kinase, the enzyme necessary for initiating glycerol metabolism, has been confirmed in brain tissue, although at significantly lower levels than in the liver and kidney. ebm-journal.org
In vitro studies using rat brain tissue have shown that [1,3-14C]glycerol can be converted to both 14CO2 and lipids. ebm-journal.org This indicates that brain cells can oxidize glycerol for energy and incorporate it into complex lipids such as phospholipids, which are essential components of neuronal membranes. Research has shown that hypothalamic tissue, in particular, exhibits a greater rate of lipogenesis from glycerol compared to cortical grey matter. ebm-journal.org
The distribution of radioactivity from infused [1,3-14C]glycerol into individual lipids in the brain has been analyzed, providing insights into the specific lipid classes synthesized from this precursor. ebm-journal.org
Intestinal Mucosa Glycerolipid Formation
The intestinal mucosa is actively involved in the absorption and re-esterification of dietary lipids. During the process of fat digestion, triglycerides are broken down into fatty acids and monoglycerides. These are then absorbed by the enterocytes of the intestinal mucosa and reassembled into triglycerides.
While the primary pathway for triglyceride synthesis in the intestine utilizes monoacylglycerol, studies using [1,3-14C]glycerol have shown that the intestinal mucosa also has the capacity to synthesize glycerolipids de novo from glycerol. This involves the phosphorylation of glycerol to glycerol-3-phosphate, followed by the acylation with fatty acids to form phosphatidic acid, which is then converted to di- and triglycerides. The presence of glycerol kinase has been detected in the intestinal mucosa, supporting this capability. encyclopedia.pub
Muscle Glycerol Uptake and Utilization
Skeletal muscle has a limited but measurable capacity for glycerol metabolism. While muscle tissue has traditionally been considered to have very low glycerol kinase activity, some studies have indicated glycerol uptake and utilization by muscle. cambridge.org The uptake of [1,3-14C]glycerol by muscle tissue has been observed, particularly during exercise. cambridge.org
Once taken up, [1,3-14C]glycerol can be oxidized to produce energy or incorporated into intramuscular triglycerides. The latter serves as an important energy reserve within the muscle itself, which can be mobilized during periods of high energy demand. Evidence for increased and insulin-resistant lipolysis in the skeletal muscle of high-fat-fed rats has been found using [14C]glycerol. revvity.com
Plant Lipid Metabolism during Development
In plants, glycerol is a fundamental component of various lipids, including storage triglycerides and membrane phospholipids. The metabolism of [1,3-14C]glycerol has been studied to understand lipid synthesis during different developmental stages, such as somatic embryogenesis and seed development. revvity.com
During seed development, there is a high demand for the synthesis of triglycerides, which serve as the primary energy reserve for germination and early seedling growth. [1,3-14C]glycerol can be incorporated into these storage lipids, allowing researchers to trace the biosynthetic pathways. The glycerol backbone for these triglycerides is derived from glycerol-3-phosphate, which can be produced from glycolysis or by the direct phosphorylation of glycerol.
The study of [1,3-14C]glycerol metabolism in plants also extends to the synthesis of membrane lipids. Phospholipids are essential for the formation of cellular and organellar membranes, and their synthesis is critical during periods of active growth and development. By tracing the incorporation of radiolabeled glycerol, scientists can investigate the regulation of lipid synthesis and partitioning between storage and membrane lipids.
Interactive Data Table: Distribution of Incorporated [1,3-14C]Glycerol in Human Liver Lipids
| Lipid Class | Percentage of Incorporated Label |
| Triglycerides | 70% |
| Phospholipids | 21% |
| Diglycerides | 3% |
| Cholesterol/Cholesterol Esters | 0% |
Interactive Data Table: In Vitro Metabolism of [1,3-14C]Glycerol by Rat Tissues
| Tissue | Conversion to 14CO2 (Relative Activity) | Conversion to Lipid-14C (Relative Activity) |
| Liver | High | Very High |
| Kidney | Very High | High |
| Hypothalamus | Moderate | Moderate |
| Cerebral Cortex | Low | Low |
| Anterior Pituitary | Moderate | Moderate |
Microbial Glycerol Metabolism in Protozoa
Glycerol metabolism in protozoa exhibits significant diversity, reflecting the wide range of environments these organisms inhabit, from free-living aquatic habitats to parasitic niches within hosts. The metabolic pathways for glycerol utilization or production are highly adapted to the specific physiological needs and nutrient availability of each species. Key enzymes such as glycerol kinase, glycerol-3-phosphate dehydrogenase, and glycerol-3-phosphate phosphatase play central roles, though their presence, subcellular localization, and regulation vary considerably among different protozoan groups.
In many parasitic protozoa, particularly those residing in anaerobic or microaerophilic environments, glycerol can be a significant metabolic end-product of glucose fermentation. nih.gov For others, especially those that encounter fluctuating glucose levels, glycerol serves as a crucial alternative carbon source for energy production and gluconeogenesis. plos.orgnih.gov The use of radiolabeled substrates like [1,3-14C]Glycerol has been instrumental in elucidating these complex metabolic networks, allowing researchers to trace the flux of carbon atoms through various pathways. nih.govpnas.org
Kinetoplastids (Trypanosoma and Leishmania)
Members of the order Kinetoplastida, such as Trypanosoma and Leishmania, possess unique peroxisome-like organelles called glycosomes, where the initial steps of both glycolysis and glycerol metabolism are compartmentalized. rsc.orguniprot.org
In Trypanosoma brucei, the causative agent of African trypanosomiasis, glycerol metabolism is differentially regulated between its life cycle stages. The procyclic form, found in the tsetse fly vector, shows a preference for glycerol over glucose. plos.org This is achieved through a "metabolic contest" where the high activity of glycosomal glycerol kinase (GK) outcompetes hexokinase for the shared ATP pool within the glycosome. plos.org The bloodstream forms of the parasite, which were thought to rely exclusively on glucose, can utilize glycerol for survival and proliferation, particularly in extravascular tissues like skin and adipose tissue where glycerol is more abundant. nih.govpasteur.fr In these glucose-depleted environments, glycerol is used to synthesize hexose (B10828440) phosphates via gluconeogenesis, a pathway essential for producing precursors for vital molecules like the variant surface glycoprotein (B1211001) (VSG) anchors. plos.orgnih.gov The initial step requires glycerol to be phosphorylated by GK to glycerol-3-phosphate (G3P). This G3P is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by a mitochondrial FAD-dependent glycerol-3-phosphate dehydrogenase, a process that requires respiratory activity. nih.gov
Leishmania species also metabolize glycerol within their glycosomes, containing enzymes such as NAD-dependent glycerol-3-phosphate dehydrogenase and glycerol kinase. rsc.orgresearchgate.net Promastigotes can use glycerol for gluconeogenesis, especially under conditions of sugar starvation. rsc.org Under anaerobic conditions, Leishmania braziliensis has been shown to produce glycerol as a fermentation product. pnas.org Studies using [1,3-¹⁴C]glycerol have helped quantify metabolic rates, such as CO₂ production, under different conditions. pnas.org
Diplomonads (Giardia) and Amoebozoa (Entamoeba)
Giardia lamblia, an intestinal parasite, operates with a highly streamlined metabolism and is believed to be incapable of de novo synthesis of most lipids. utep.edunih.gov It primarily scavenges lipids from its host's small intestine. nih.gov While its genome contains genes for enzymes like glycerol-3-phosphate 1-O-acyltransferase, metabolic labeling studies using [¹⁴C]-glycerol show very slow incorporation into lipids, suggesting that de novo glycerolipid synthesis from glycerol is limited. nih.govuniprot.org Instead, Giardia actively takes up and incorporates host-derived fatty acids into its own glycerol-based phospholipids. nih.gov
Entamoeba histolytica, another enteric parasite, exhibits a functional glycerol biosynthetic pathway. plos.orgnih.gov This pathway becomes particularly important under conditions of oxidative stress, where metabolic flux is redirected from glycolysis towards glycerol production, which is proposed to serve as a metabolic anti-oxidative defense mechanism. plos.org However, similar to Giardia, metabolic labeling with ¹⁴C-labelled glucose and glycerol demonstrated that only a small fraction of the substrate is incorporated into lipids over 24 hours, indicating that this pathway is not primarily for bulk lipid synthesis under normal culture conditions. nih.govresearchgate.net
Parabasalids (Trichomonas)
Trichomonas vaginalis and Tritrichomonas foetus are anaerobic protozoa that utilize glycerol production as a key part of their energy metabolism. Glycerol is a major fermentation end-product, alongside acetate (B1210297), lactate, and hydrogen. nih.govplos.org In T. vaginalis, glycerol can account for a significant percentage of the fermentation products. nih.gov The pathway involves the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate by an NADP-dependent glycerol 3-phosphate dehydrogenase, followed by dephosphorylation by a specific glycerol 3-phosphatase. nih.gov Notably, glycerol kinase activity has not been detected in these organisms, indicating they are producers, not consumers, of glycerol. nih.gov The rate of glycerol formation is adaptable and correlates with growth rate and the availability of glucose. nih.govmicrobiologyresearch.org
Ciliates and Rumen Protozoa
Studies on the free-living ciliate Tetrahymena pyriformis using [1(3)-¹⁴C]glycerol and [2-¹⁴C]glycerol have been pivotal in building quantitative models of its glycolytic and pentose (B10789219) phosphate pathways. These experiments measured the incorporation of the radiolabel into various end products, including CO₂, lipids, and glycogen, to determine the flux of carbon through the central metabolism. nih.gov
In the complex microbial ecosystem of the rumen, protozoa appear to play a minor role in glycerol fermentation compared to bacteria. tandfonline.com Experiments using glycerol-1-¹⁴C incubated with separated fractions of rumen content showed that bacteria were far more active glycerol fermenters, producing significant amounts of organic acids and carbon dioxide, while the protozoan fraction utilized very little of the added glycerol. tandfonline.com
Table 1: Key Enzymes in Protozoan Glycerol Metabolism
| Protozoan | Enzyme | Subcellular Location | Primary Role | Citation |
| Trypanosoma brucei | Glycerol Kinase (GK) | Glycosome | Glycerol phosphorylation | plos.orgbiorxiv.org |
| FAD-Glycerol-3-Phosphate Dehydrogenase | Mitochondrion | G3P oxidation to DHAP | nih.gov | |
| Leishmania spp. | Glycerol Kinase (GK) | Glycosome | Glycerol phosphorylation | rsc.orgresearchgate.net |
| NAD-Glycerol-3-Phosphate Dehydrogenase | Glycosome | G3P oxidation to DHAP | rsc.orgresearchgate.net | |
| Trichomonas vaginalis | NADP-Glycerol-3-Phosphate Dehydrogenase | Cytosol | DHAP reduction to G3P | nih.gov |
| Glycerol-3-Phosphatase | Cytosol | G3P dephosphorylation | nih.gov | |
| Entamoeba histolytica | Glycerol Kinase (GK) | Cytosol | Glycerol phosphorylation | plos.orgnih.gov |
| Glycerol-3-Phosphate Dehydrogenase (G3PDH) | Cytosol | DHAP reduction to G3P | plos.orgnih.gov |
Table 2: Metabolic Products of Glycerol Metabolism in Various Protozoa
| Protozoan | Condition | Major Products from Glycerol | Citation |
| Trypanosoma brucei (Bloodstream) | Glucose-depleted | Pyruvate, Acetate, Succinate, Hexose Phosphates (via Gluconeogenesis) | plos.orgnih.gov |
| Trichomonas vaginalis | Anaerobic | Glycerol (as end-product of glucose metabolism) | nih.govwikipedia.org |
| Leishmania braziliensis | Anaerobic | Glycerol (as end-product of glucose metabolism) | pnas.org |
| Entamoeba histolytica | Oxidative Stress | Glycerol, Glycerol-3-Phosphate | plos.org |
| Rumen Microorganisms (Protozoa) | Anaerobic | Minimal utilization; low levels of CO₂ and organic acids | tandfonline.com |
Table 3: Research Findings from [1,3-¹⁴C]Glycerol and Other Radiolabeled Glycerol Studies
| Protozoan | Labeled Substrate | Key Findings | Citation |
| Leishmania braziliensis | [1,3-¹⁴C]Glycerol | Used to measure rates of CO₂ production. | pnas.org |
| Tetrahymena pyriformis | [1(3)-¹⁴C]Glycerol | Traced carbon incorporation into CO₂, lipid, glycogen, and RNA to model metabolic fluxes. | nih.gov |
| Rumen Protozoa | Glycerol-1-¹⁴C | Demonstrated that protozoa utilize glycerol to a much lesser extent than bacteria. | tandfonline.com |
| Entamoeba histolytica | [U-¹⁴C]-Glycerol | Showed very low incorporation into lipids after 24 hours, suggesting limited de novo synthesis. | nih.gov |
Analytical and Detection Techniques for 1,3 14c Glycerol and Its Metabolites
Liquid Scintillation Counting for Radioactivity Quantification
Liquid Scintillation Counting (LSC) is a fundamental technique for quantifying the radioactivity of beta-emitting isotopes like carbon-14 (B1195169). mpg.deresearchgate.net This method is highly effective for measuring soluble compounds labeled with weak beta emitters. mpg.de In studies involving [1,3-14C]Glycerol, LSC is used to determine the total radioactivity in biological samples, which is crucial for calculating the rates of metabolic processes. nih.govjci.org
The process involves dissolving the sample in a liquid scintillation cocktail, which contains a solvent and scintillators (fluors). When a beta particle emitted from the ¹⁴C atom interacts with the scintillator molecules, it produces flashes of light (scintillations). These light flashes are detected by photomultiplier tubes in a liquid scintillation counter and converted into electrical pulses, which are then counted. mpg.deresearchgate.net
One of the challenges in LSC is "quenching," a process that reduces the efficiency of light production and detection, often due to the color or chemical composition of the sample. mednexus.org To address this, methods like the transformed spectral index of the external standard spectrum (tSIE) are employed to measure the quenching level and apply corrections to obtain accurate radioactivity measurements. mednexus.org For instance, a study established a direct analysis method for ¹⁴C in urine samples using LSC combined with tSIE for quench correction. mednexus.org
In metabolic studies, LSC is used to quantify the radioactivity in various fractions obtained after separation techniques like chromatography. For example, after separating lipid classes by thin-layer chromatography, the corresponding spots can be scraped off, and their radioactivity can be measured by LSC to determine the distribution of the ¹⁴C label among different lipid molecules. researchgate.net
Chromatographic Separation Techniques
Chromatography is an essential tool for separating the complex mixture of metabolites that arise from the metabolism of [1,3-14C]Glycerol. Different chromatographic techniques are employed based on the properties of the molecules to be separated.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. utb.czksu.edu.sa In the context of [1,3-14C]Glycerol metabolism, HPLC is instrumental in separating various labeled metabolites. foreverest.netscite.airesearchgate.net The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). ksu.edu.sa
Coupling HPLC with a radiodetector allows for the analysis of the elution patterns of radioactive metabolites. foreverest.net This setup enables researchers to track the fate of the ¹⁴C label from glycerol (B35011) into different metabolic products. For instance, in a study investigating the metabolism of [1,3-¹⁴C]glycerol ester gum, HPLC with a radiodetector was used to analyze samples, and the elution patterns on the radiochromatogram provided insights into the metabolic fate of the compound. foreverest.net
HPLC methods have been developed for the simultaneous analysis of key metabolites in the production of 1,3-propanediol (B51772) from glycerol, including glycerol, dihydroxyacetone, 3-hydroxypropionaldehyde, and 1,3-propanediol. researchgate.net Furthermore, HPLC can be used to purify labeled metabolites for subsequent analysis by other techniques like mass spectrometry. acs.org
Thin-Layer Chromatography (TLC) is a widely used technique for the separation of lipid classes due to its simplicity and speed. nih.govrockefeller.edu This method involves a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a mobile phase, which is a solvent system that moves up the plate by capillary action. rockefeller.edu Lipids are separated based on their polarity; less polar lipids move further up the plate. rockefeller.edu
In studies using [1,3-14C]Glycerol, TLC is employed to separate different classes of lipids, such as triglycerides, diglycerides, phospholipids (B1166683), and free fatty acids, that have incorporated the ¹⁴C label. nih.govnih.govmsu.edu After separation, the distribution of radioactivity on the TLC plate can be visualized using techniques like autoradiography or quantified by scraping the spots and performing liquid scintillation counting. nih.govoup.com
For example, in research on lipid metabolism in skeletal muscle, TLC was used to separate lipid species, with standards like [U-¹⁴C]palmitate and [¹⁴C]triolein helping to identify the separated bands. nih.gov Similarly, studies on developing soybean embryos have used TLC to analyze radiolabeled glycerolipids from [¹⁴C]glycerol labeling experiments, providing insights into the flux of glycerol backbones through the lipid metabolic network. msu.eduoup.comspringernature.com
The following table illustrates a typical separation of lipid standards on a TLC plate:
| Compound | Migration Distance from Origin (cm) |
| Phosphatidic acid | At the origin |
| 1,2-Diacylglycerol (1,2-DAG) | A few millimeters above the origin |
| 1,3-Diacylglycerol (1,3-DAG) | 2 and 3 cm |
| Palmitic acid | 6 cm |
| Triglycerides | 9 cm |
| Data based on a representative TLC separation. nih.gov |
Radiochromatography combines chromatographic separation with the detection of radioactivity. This technique is essential for analyzing the elution patterns of radiolabeled compounds. foreverest.netcdnsciencepub.com In the context of [1,3-14C]Glycerol studies, it allows researchers to identify and quantify the metabolites that have incorporated the ¹⁴C label as they are separated by a chromatographic system, such as HPLC or TLC.
For example, radiochromatogram scans of TLC plates have been used to identify minor radioactive components from cultures supplemented with [1,3-¹⁴C]glycerol. cdnsciencepub.com In another study, an HPLC system equipped with a radiodetector was used to analyze the elution patterns from a radiochromatogram, which were crucial for understanding the metabolism of a glycerol ester. foreverest.net This approach provides a dynamic view of how the radiolabel is distributed among different metabolites over time.
Enzymatic Assays for [14C]Glycerol-Specific Radioactivity
Enzymatic assays offer a specific method for determining the radioactivity associated with glycerol in biological samples. nih.gov A developed method involves the enzymatic conversion of glycerol to dihydroxyacetone-phosphate. nih.gov This product is then quantitatively trapped and eluted for radioactivity counting. nih.gov By comparing the radioactivity of the enzymatically treated sample with an untreated aliquot, the specific radioactivity of glycerol can be determined. nih.gov
A significant advantage of this enzymatic method is its high specificity, with no observed interference from other ¹⁴C-labeled compounds like D-glucose, L-alanine, L-glutamine, or D-beta-hydroxybutyrate. nih.gov This makes the assay particularly useful for routine and multiple estimations of glycerol-specific radioactivity in tracer metabolic studies. nih.gov The synthesis of ¹⁴C-labeled phosphatidic acid in the glycerol backbone can be achieved using enzymes like glycerol-3-phosphate acyltransferase and lyso-PA acyltransferase from sources such as rat liver or yeast microsomes. researchgate.netrutgers.edu
Stereochemical Analysis of Labeled Fatty Acids
The acyltransferases involved in glycerolipid synthesis exhibit specificity for different acyl groups, leading to lipids with distinct acyl compositions at each position of the glycerol backbone. msu.edubioone.org Stereochemical analysis is crucial for understanding these specificities.
One common method involves the use of stereospecific enzymes. For instance, phospholipase A2 can specifically cleave the acyl group from the sn-2 position of phospholipids. msu.edubioone.org The resulting free fatty acid and lysolipid products can then be separated by TLC for further analysis. msu.edubioone.org For triacylglycerols (TAGs), a lipase (B570770) from Rhizopus arrhizus is often used, which cleaves acyl groups at the sn-1 and sn-3 positions. msu.edu A complete stereochemical analysis of TAGs can be achieved through more complex procedures involving partial degradation to a mixture of 1,2- and 2,3-diacylglycerols (DAGs), which can then be separated by chiral chromatography or converted to phospholipids for stereospecific enzyme digestion. msu.eduaocs.org
In studies with [1,3-¹⁴C]Glycerol, this analysis helps to trace the path of the labeled glycerol backbone as it is esterified with different fatty acids at specific stereochemical positions, providing detailed insights into the mechanisms of lipid assembly. For example, analysis of TAG molecular species separated by argentation TLC after labeling with [¹⁴C]glycerol can reveal the distribution of labeled fatty acids within different TAG molecules. msu.eduoup.com
Mass Spectrometry (MS) and Accelerator Mass Spectrometry (AMS) Applications
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds. Its application extends to both understanding metabolic fluxes and quantifying the precise levels of tracers like [1,3-14C]Glycerol.
Isotope Ratio Mass Spectrometry for Carbon Flux Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the relative abundance of isotopes in a sample, which is essential for carbon flux analysis. iaea.org While direct analysis of the ¹⁴C/¹²C ratio is more the domain of Accelerator Mass Spectrometry (AMS) due to the low natural abundance of ¹⁴C, the principles of using isotope ratios to understand metabolic pathways are the same. radiocarbon.com In studies of glycerol metabolism, IRMS is often used to measure the ¹³C/¹²C ratio. researchgate.net
The methodology involves introducing a sample into the IRMS, where it is combusted to convert organic compounds into simple gases like carbon dioxide (CO₂). iaea.org This gas is then ionized, and the ions are accelerated and separated by a magnetic field according to their mass-to-charge ratio. oiv.int A triple collector system can simultaneously measure the ion beams for different isotopic masses (e.g., m/z 44, 45, and 46 for CO₂ containing ¹²C, ¹³C, and ¹⁸O respectively). oiv.int
By analyzing the isotopic enrichment in metabolites downstream of the administered [1,3-14C]Glycerol, researchers can elucidate the pathways through which the glycerol carbon is channeled. For instance, an increase in the ¹⁴C content of glucose following the administration of [1,3-14C]Glycerol provides direct evidence of gluconeogenesis. nih.gov This allows for the quantitative assessment of carbon flow through specific metabolic networks. springernature.com The data generated from IRMS can reveal the contribution of glycerol to various metabolic pools, distinguishing its fate under different physiological or pathological conditions. researchgate.net
Technological advancements have led to the coupling of gas chromatography with IRMS (GC-C-IRMS), allowing for the compound-specific isotope analysis of volatile derivatives of metabolites in a complex mixture. iaea.orgresearchgate.net This provides a more detailed picture of carbon flux through different branches of metabolic pathways. nih.gov
Quantitative Measurement of [¹⁴C]Tracer Levels
For the direct and highly sensitive quantification of [¹⁴C]tracers like [1,3-14C]Glycerol, Accelerator Mass Spectrometry (AMS) is the premier analytical tool. tandfonline.comnih.gov AMS offers a significant increase in sensitivity over traditional methods such as liquid scintillation counting, capable of detecting attomole (10⁻¹⁸ mol) quantities of ¹⁴C. researchgate.netacs.org This exceptional sensitivity allows for the use of very low, microtracer doses of radiolabeled compounds, which minimizes potential radiation effects on biological systems. researchgate.net
The process of AMS involves several key steps:
Sample Preparation: The biological sample containing the [¹⁴C]-labeled compound is first converted to graphite (B72142) (pure carbon). noaa.gov
Ionization: The graphite target is bombarded with cesium ions, which sputters the sample and creates negative carbon ions. libretexts.org
Acceleration: These negative ions are then injected into a particle accelerator, where they are accelerated to millions of electron volts. noaa.govlibretexts.org
Molecular Dissociation: The high-energy ions pass through a "stripper" (a thin foil or gas), which removes electrons and destroys molecular isobars (molecules with the same mass as ¹⁴C, such as ¹³CH⁻ and ¹²CH₂⁻) that would otherwise interfere with detection. libretexts.orgresearchgate.net
Mass Analysis and Detection: The resulting positive ions are separated by mass using a magnetic field, and the rare ¹⁴C isotopes are counted individually by a particle detector. noaa.gov The instrument measures the ratio of ¹⁴C to a stable isotope like ¹³C. libretexts.org
This high level of precision and sensitivity makes AMS ideal for detailed pharmacokinetic studies, allowing for the quantification of parent compounds and their metabolites in various biological matrices over an extended period. tandfonline.com
Table 1: Comparison of AMS and Liquid Scintillation Counting (LSC) for ¹⁴C Detection
| Feature | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Principle | Direct counting of ¹⁴C atoms | Detection of beta particles from ¹⁴C decay |
| Sensitivity | Attomole (10⁻¹⁸ mol) level researchgate.netacs.org | Picomole (10⁻¹² mol) level |
| Sample Size (Carbon) | Milligram or less tandfonline.comacs.org | Gram-sized acs.org |
| Measurement Time | Minutes per sample acs.org | Can be over 24 hours for high precision uni-heidelberg.de |
| Precision | Typically <3% researchgate.netresearchgate.net | ≤1% with long counting times acs.org |
| Key Advantage | Extreme sensitivity allows for microdosing studies researchgate.net | More accessible and lower cost |
Autoradiography for Tissue Distribution of Radioactivity
Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues and entire organisms. pharmaron.com Quantitative Whole-Body Autoradiography (QWBA) is a specific application of this technique that provides a comprehensive, visual, and quantitative assessment of the distribution of a radiolabeled compound like [1,3-14C]Glycerol and its metabolites throughout the body. wuxiapptec.complos.org
The QWBA procedure involves the following general steps:
A radiolabeled compound is administered to an animal model. wuxiapptec.com
At selected time points, the animal is euthanized and rapidly frozen. wuxiapptec.com
The frozen carcass is embedded and sectioned into very thin, whole-body slices using a cryostat microtome. wuxiapptec.com
These sections are then exposed to a phosphor imaging plate or film, which captures the radiation emitted from the ¹⁴C. plos.org
The resulting image, or autoradiograph, provides a detailed map of where the radioactivity has accumulated in the body. wuxiapptec.com
QWBA studies using [¹⁴C]-labeled compounds are invaluable for:
Identifying Target Organs: Determining which tissues and organs show high affinity for the compound or its metabolites. pharmaron.com
Assessing Sites of Accumulation: Revealing potential sites of long-term retention or toxicity. pharmaron.com
Evaluating Penetration: Assessing whether the compound crosses biological barriers, such as the blood-brain barrier. wuxiapptec.com
Supporting Dosimetry Calculations: The quantitative data from QWBA in animals helps to estimate the potential radiation dose to different organs in humans for clinical studies. pharmaron.comnjdmpk.com
For example, a QWBA study could visually demonstrate the uptake of [1,3-14C]Glycerol by the liver for gluconeogenesis or its incorporation into adipose tissue for triglyceride synthesis. nih.govnjdmpk.com The technique can also be applied at a microscopic level (microautoradiography or mARG) to provide information on the distribution of radioactivity within specific cellular structures. pharmaron.com
Table 2: Findings from a Representative QWBA Study with a ¹⁴C-Labeled Compound
| Tissue | Radioactivity Concentration at 2h (ng eq./g) | Radioactivity Concentration at 48h (ng eq./g) | Interpretation |
| Liver | High | Moderate | Significant hepatic uptake and metabolism plos.org |
| Kidneys | High | Low | Indicates renal clearance of the compound or its metabolites plos.org |
| Eye (Uveal Tract) | Moderate | Very High | Potential for melanin (B1238610) binding and long-term retention wuxiapptec.complos.org |
| Brain | Low | Low | Limited penetration of the blood-brain barrier wuxiapptec.com |
| Adipose Tissue | Moderate | Moderate | Distribution into fat stores njdmpk.com |
| Blood | High | Very Low | Rapid clearance from circulation wuxiapptec.com |
| This table is illustrative, based on typical findings from QWBA studies as described in the sources. plos.orgwuxiapptec.comnjdmpk.com |
Emerging Research Trajectories and Methodological Innovations with 1,3 14c Glycerol
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The synergy between [1,3-14C]Glycerol tracing and multi-omics platforms, particularly metabolomics and lipidomics, is enabling a holistic view of metabolic pathways. By tracking the 14C label, researchers can elucidate the fate of the glycerol (B35011) backbone as it incorporates into a diverse range of biomolecules. This integrated approach moves beyond static measurements to provide dynamic insights into the flow of carbon through interconnected metabolic networks. springernature.com
In the field of lipidomics, [1,3-14C]Glycerol is instrumental for studying the synthesis and turnover of glycerolipids. lipotype.com It allows for the precise measurement of the flux of glycerol into various lipid classes, such as triacylglycerols (TAG) and phospholipids (B1166683) like phosphatidylcholine (PC). portlandpress.comfrontiersin.org For instance, studies in developing oilseeds have utilized [1,3-14C]Glycerol to demonstrate that a significant portion of newly synthesized diacylglycerol (DAG) is directed towards PC synthesis before being channeled into TAG, highlighting the dynamic remodeling of lipids. frontiersin.org Combining these tracer studies with mass spectrometry allows for the detailed analysis of labeled molecular species, offering a granular view of lipid metabolism. lipotype.com
In metabolomics, the application of [1,3-14C]Glycerol helps to map the metabolic fate of glycerol beyond lipid synthesis. The radiolabel can be traced into key intermediates of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This is crucial for understanding glycerol's role as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. mit.eduphysiology.org The integration with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the identification and quantification of a wide array of labeled metabolites, providing a comprehensive profile of glycerol utilization. mit.eduucl.ac.uk
Table 1: Application of [1,3-14C]Glycerol in Multi-Omics Studies
| Omics Field | Application of [1,3-14C]Glycerol | Key Insights Gained | Relevant Metabolites/Lipids |
| Lipidomics | Tracing the incorporation of the glycerol backbone into glycerolipids. | Elucidation of lipid synthesis pathways, turnover rates, and the dynamic remodeling of lipid species. frontiersin.orgfrontiersin.org | Triacylglycerol (TAG), Diacylglycerol (DAG), Phosphatidylcholine (PC), Phosphatidic Acid (PA). frontiersin.orgresearchgate.netnih.gov |
| Metabolomics | Mapping the metabolic fate of glycerol in central carbon metabolism. | Understanding glycerol's contribution to gluconeogenesis and anaplerosis (replenishment of TCA cycle intermediates). mit.eduresearchgate.net | Glucose, Glucose-6-Phosphate, Pyruvate (B1213749), Lactate (B86563), TCA Cycle Intermediates. nih.govmit.edu |
Development of Advanced Mathematical Modeling for Flux Determination
Data from [1,3-14C]Glycerol tracer experiments are increasingly being used to power sophisticated mathematical models that quantify the rates of metabolic reactions, known as metabolic fluxes. These models are essential for transitioning from qualitative pathway maps to a quantitative understanding of metabolic network function. researchgate.netresearchgate.net
Metabolic Flux Analysis (MFA) is a key technique that leverages isotopic labeling data to estimate intracellular fluxes. plos.orgnih.gov By introducing [1,3-14C]Glycerol and measuring the distribution of the 14C label in various metabolites over time, researchers can use computational models to calculate the flux through central metabolic pathways. nih.gov For example, this approach has been used to study glycerol metabolism in various organisms, from bacteria to mammalian cells, revealing how metabolic pathways are utilized under different conditions. researchgate.netplos.org
More advanced modeling techniques, such as isotopically non-stationary MFA (INST-MFA), can capture the dynamic changes in metabolite labeling over short timescales, providing even more detailed information about network kinetics. researchgate.net These kinetic models, often described by a series of ordinary differential equations, can simulate the concentrations of metabolites and fluxes through reactions, offering a powerful tool for understanding metabolic regulation. sun.ac.zaresearchgate.netdiva-portal.org Such models have been applied to understand the complex kinetics of glycerolipid synthesis and breakdown. researchgate.net
Table 2: Mathematical Modeling Approaches Using [1,3-14C]Glycerol Data
| Modeling Technique | Description | Type of Data Utilized | Output |
| Metabolic Flux Analysis (MFA) | A computational method to quantify intracellular metabolic fluxes at a steady state. nih.gov | Isotopic labeling patterns of metabolites after administration of [1,3-14C]Glycerol. plos.org | A map of the rates of reactions throughout a metabolic network. plos.orgnih.gov |
| Kinetic Modeling | Utilizes systems of differential equations to describe the dynamic changes in metabolite concentrations and fluxes over time. sun.ac.zaresearchgate.net | Time-course data of isotopic labeling from [1,3-14C]Glycerol. oup.comnih.gov | Quantitative understanding of reaction kinetics and metabolic control. sun.ac.za |
Novel Applications in Cellular and Developmental Biology Beyond Canonical Metabolic Pathways
Emerging research is employing [1,3-14C]Glycerol to investigate the role of glycerol metabolism in processes that extend beyond its classic functions in energy and lipid metabolism. These studies are uncovering new connections between glycerol utilization and fundamental biological processes like cellular signaling and development.
In cellular biology, there is growing interest in how glycerol-derived molecules participate in signaling cascades. For instance, diacylglycerol (DAG), which can be synthesized from glycerol, is a well-known second messenger that activates protein kinase C. lipotype.com By tracing the flow of carbon from [1,3-14C]Glycerol, researchers can study the synthesis and turnover of such signaling lipids. Furthermore, there is exploration into non-canonical metabolic pathways where glycerol metabolites might play unexpected roles. For example, some studies have identified unusual metabolites like glycero-phospho-glycerol, suggesting unanticipated enzymatic activities. emchugh.io
In the context of developmental biology, [1,3-14C]Glycerol is a valuable tool for understanding how metabolic programs are rewired during organismal development and cell differentiation. revvity.com For example, studies in developing rat brains have used [1,3-14C]Glycerol to examine developmental changes in glycerol oxidation, revealing how substrate competition and metabolic priorities shift with age. researchgate.net Similarly, tracing experiments in developing seeds have provided insights into how lipid synthesis pathways are orchestrated to support embryo growth. portlandpress.comoup.com These applications highlight the versatility of [1,3-14C]Glycerol in probing the metabolic underpinnings of complex biological processes.
Microdosing Studies and Enhanced Sensitivity Detection Methods
The advent of ultra-sensitive detection technologies, most notably Accelerator Mass Spectrometry (AMS), has revolutionized the use of 14C-labeled compounds like [1,3-14C]Glycerol in human studies. openmedscience.comalmacgroup.com AMS offers a sensitivity that is thousands of times greater than conventional methods like liquid scintillation counting, allowing for the detection of minute quantities of 14C. manufacturingchemist.comosti.gov
This enhanced sensitivity enables "microdosing" studies, where a tiny, non-pharmacologically active dose of a 14C-labeled substance is administered to human subjects. frontiersin.orgnih.govresearchgate.net This approach significantly reduces the radiation exposure to participants, making it ethically more feasible to conduct metabolic studies in humans, including in sensitive populations. openmedscience.comfrontiersin.org With [1,3-14C]Glycerol, microdosing can provide valuable data on its absorption, distribution, and metabolism throughout the human body, offering insights into whole-body glycerol kinetics and its contribution to processes like glucose production. osti.gov
The combination of microdosing with AMS allows for precise pharmacokinetic and metabolic profiling from very small biological samples. nih.gov While traditional detection methods like HPLC with radioisotope flow monitors or fraction collection followed by liquid scintillation counting are still widely used, they often require a compromise between resolution and sensitivity. eag.com The superior sensitivity of AMS opens up new avenues for clinical research, allowing for the safe and accurate investigation of metabolic pathways in vivo. openmedscience.comaip.org
Q & A
Q. What validation steps ensure isotopic integrity of [1,3-14C]glycerol in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
